![molecular formula C14H13F2N3O3S B2814241 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034327-32-5](/img/structure/B2814241.png)
5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
“5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It has a molecular formula of C14H13F2N3O3S, an average mass of 341.333 Da, and a monoisotopic mass of 341.064575 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . A method for synthesizing 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde, which may be a related compound, has been disclosed. This method involves several steps including reactions with 2-fluoro acetophenone, bromination reagent, malononitrile, and a hydrogen chloride-ethyl acetate solution .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of 5- (2-Fluorophenyl)-1- (pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde involves reactions with triethylamine and dichloromethane .Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This makes it a versatile scaffold for novel biologically active compounds .
Proton Pump Inhibitor
The compound could potentially be used as a proton pump inhibitor (PPI). PPIs are a type of drug used to reduce the production of stomach acid, and are commonly used to treat conditions like acid reflux and stomach ulcers .
Suzuki–Miyaura Coupling
The compound could be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry, particularly in the synthesis of biologically active compounds .
Synthesis of Biologically Active Compounds
The compound could be used in the synthesis of biologically active compounds. For example, it could be used to synthesize 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, a compound that has been synthesized with a yield of 93.8% .
Research and Development
The compound could be used in research and development of new drugs and therapies. Its unique structure and properties could make it a valuable tool in the discovery of new treatments for various diseases .
Commercial Availability
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the secretion of gastric acid in the stomach’s parietal cells .
Mode of Action
5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine acts as a potassium competitive acid blocker (P-CAB) . It competitively inhibits the binding of potassium ions to the H+, K+ –ATPase, thereby inhibiting the function of the proton pump . This inhibition is reversible .
Biochemical Pathways
The compound’s action affects the gastric acid secretion pathway in the stomach’s parietal cells . By inhibiting the proton pump, it prevents the final step of gastric acid secretion, leading to a decrease in stomach acidity .
Result of Action
The result of the compound’s action is a powerful and sustained inhibition of gastric acid secretion . This makes it potentially useful for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome, which are caused by excessive stomach acid .
Future Directions
The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of such compounds could involve exploring this scaffold to its maximum potential against several diseases or disorders .
properties
IUPAC Name |
5-fluoro-2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c15-10-7-17-14(18-8-10)22-11-5-6-19(9-11)23(20,21)13-4-2-1-3-12(13)16/h1-4,7-8,11H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZIICFJUDZPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine |
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